![molecular formula C12H19N3O3 B592184 tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1250996-70-3](/img/structure/B592184.png)
tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Overview
Description
The compound is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazines are a class of compounds that have been studied for their anticancer activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyrazines have been synthesized using iodine-catalyzed methods .Scientific Research Applications
Anticancer Activity
The imidazo[1,2-a]pyrazine scaffold is a prominent feature in compounds with anticancer properties. Research has shown that derivatives synthesized through iodine-catalyzed methods exhibit significant anticancer activities . These compounds, including the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, have been evaluated against various cancer cell lines, showing promising results compared to standard drugs like Doxorubicin .
Enzymatic Kinetic Resolution
This compound can serve as an intermediate in the enzymatic kinetic resolution (EKR) process. EKR of similar tert-butyl carbamates has been successfully performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . This process is crucial for producing chiral building blocks for further synthesis in pharmaceutical applications.
Synthesis of Fluorescent Derivatives
The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can undergo reactions to form fluorescent derivatives with potential applications in bioimaging and diagnostics . The photophysical properties of these derivatives make them suitable for studies requiring fluorescence-based detection.
Organochalcogenane Precursors
Compounds with the imidazo[1,2-a]pyrazine structure can be used as precursors for synthesizing organochalcogenanes, which are compounds containing selenium or tellurium . These have applications in medicinal chemistry due to their biological activities, such as enzyme inhibition.
Multicomponent Reactions (MCRs)
The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can be involved in MCRs, which are valued for their atom economy and ability to create complex molecular structures efficiently . MCRs are advantageous for synthesizing biologically active molecules in green chemistry.
Heterogeneous Antioxidants
While not directly related to the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, similar tert-butyl phenol-modified compounds have been studied for their antioxidative properties . These studies suggest potential applications of tert-butyl imidazo[1,2-a]pyrazine derivatives as antioxidants in various fields, including materials science.
Inhibitors of Cysteine Protease and Protein Tyrosine Phosphatase
Derivatives of tert-butyl imidazo[1,2-a]pyrazine have been investigated as inhibitors of cysteine protease and protein tyrosine phosphatase . These enzymes are therapeutic targets for diseases such as cancer and autoimmune disorders, making these derivatives valuable for drug development.
Poliovirus 3C Proteinase Inhibitors
Research into organochalcogenanes derived from tert-butyl imidazo[1,2-a]pyrazine compounds has shown potential for inhibiting poliovirus 3C proteinase . This application is particularly relevant for antiviral drug development, especially for diseases like poliomyelitis.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrazine derivatives have shown significant anti-cancer activities . Therefore, it can be inferred that the compound might target cancer cells.
Mode of Action
It is synthesized via an iodine-catalyzed method, involving a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .
Biochemical Pathways
Given its potential anti-cancer activities, it can be inferred that it may interfere with the proliferation pathways of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 2533 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound has shown significant anti-cancer activities against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell . This suggests that the compound may have a cytotoxic effect on these cells.
Action Environment
It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that it may be sensitive to moisture and temperature.
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVOASWYWQEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |
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